molecular formula C10H14FN B3283421 Ethyl[1-(4-fluorophenyl)ethyl]amine CAS No. 766529-17-3

Ethyl[1-(4-fluorophenyl)ethyl]amine

Cat. No.: B3283421
CAS No.: 766529-17-3
M. Wt: 167.22 g/mol
InChI Key: BENUOBWNUKJFTR-UHFFFAOYSA-N
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Description

Ethyl[1-(4-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C10H14FN It is a derivative of phenethylamine, where the ethyl group is substituted at the nitrogen atom and a fluorine atom is attached to the para position of the phenyl ring

Mechanism of Action

Target of Action

Ethyl[1-(4-fluorophenyl)ethyl]amine is a complex compound with potential biological activity. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl[1-(4-fluorophenyl)ethyl]amine can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylacetonitrile with ethylamine under reducing conditions. The reaction typically employs a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine group.

Another method involves the reductive amination of 4-fluoroacetophenone with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) are common oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using Pd/C or PtO2.

    Substitution: Nucleophiles like ammonia (NH3), primary amines, and thiols.

Major Products Formed

    Oxidation: Formation of imines, nitriles, or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenethylamines or thiophenes.

Scientific Research Applications

Ethyl[1-(4-fluorophenyl)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl[1-(4-fluorophenyl)ethyl]amine can be compared with other similar compounds, such as:

    4-Fluorophenethylamine: Lacks the ethyl substitution at the nitrogen atom, resulting in different chemical and biological properties.

    4-Fluoroamphetamine: Contains an additional methyl group on the nitrogen atom, leading to distinct pharmacological effects.

    4-Fluoromethamphetamine: Similar to 4-fluoroamphetamine but with a different substitution pattern, affecting its potency and duration of action.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-ethyl-1-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENUOBWNUKJFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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